BenchChemオンラインストアへようこそ!

1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one

GPR40 Agonist Type 2 Diabetes Medicinal Chemistry

This 8-methoxy dihydroquinoline acrylamide is the validated intermediate for GPR40 agonist LY2922470 (EC50=0.02 μM). Substitution at any other position collapses SAR. Favorable LogP (2.2) and low MW enable broad optimization. Also serves as a selective warhead for ABPP probes and PROTAC linker attachment. Ensure structural fidelity—only the exact 8-methoxy isomer ensures target engagement.

Molecular Formula C13H15NO2
Molecular Weight 217.268
CAS No. 1179846-35-5
Cat. No. B2560700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one
CAS1179846-35-5
Molecular FormulaC13H15NO2
Molecular Weight217.268
Structural Identifiers
SMILESCOC1=CC=CC2=C1N(CCC2)C(=O)C=C
InChIInChI=1S/C13H15NO2/c1-3-12(15)14-9-5-7-10-6-4-8-11(16-2)13(10)14/h3-4,6,8H,1,5,7,9H2,2H3
InChIKeyQBCDDPNYAGWAMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one (CAS 1179846-35-5)


1-(8-Methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one (CAS 1179846-35-5) is a synthetic dihydroquinoline derivative featuring an acryloyl group at the N-1 position [1]. Its structure consists of a 8-methoxy-1,2,3,4-tetrahydroquinoline core, which serves as a versatile scaffold in medicinal chemistry for generating bioactive molecules [1]. This specific compound is a crucial building block, positioning the 8-methoxy group and the α,β-unsaturated carbonyl in a spatial orientation that is critical for target engagement in certain G protein-coupled receptor (GPCR) agonist programs [2].

Why Generic 8-Substituted Dihydroquinolines Cannot Replace 1179846-35-5 in Target Synthesis


The precise substitution pattern of 1179846-35-5 is non-negotiable for its intended applications. Moving the methoxy group from the 8-position to the 6-position or removing the dihydroquinoline scaffold entirely would collapse the critical structural geometry required for specific protein-ligand interactions [1]. The compound serves as a specific intermediate in the synthesis of advanced clinical candidates like the GPR40 agonist LY2922470, where the 8-methoxy-3,4-dihydroquinoline fragment is directly embedded in the final drug molecule to achieve desired potency and selectivity [2]. Substituting a generic tetrahydroquinoline or a different acryloyl derivative would break the established structure-activity relationship (SAR) and fail to produce the target molecule, leading to procurement of an unusable intermediate for these specific drug discovery campaigns [2].

Quantitative Evidence Guide for Differentiating 1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one


Designated Intermediate for a Clinically Advanced GPR40 Agonist (LY2922470)

The procurement value of 1179846-35-5 is anchored to its role as the designated intermediate for LY2922470, a GPR40 agonist that entered early clinical development [1]. The compound is not merely a theoretical building block; its dihydroquinoline core is a critical structural component of LY2922470, which demonstrated a half-maximal effective concentration (EC50) of 0.02 μM against human GPR40 in a calcium flux assay, making it significantly more potent than early-generation agonists [1]. Generic 8-substituted dihydroquinolines without the specific N-acryloyl moiety would not advance this synthesis pathway.

GPR40 Agonist Type 2 Diabetes Medicinal Chemistry Drug Intermediate

Computed Physicochemical Profile Compliant with Oral Bioavailability Guidelines

The compound's computed properties align with commonly accepted drug-likeness criteria, making it a superior starting point for lead optimization compared to many larger or more lipophilic quinoline derivatives [1]. It has a molecular weight of 217.26 g/mol and a calculated LogP (XLogP3-AA) of 2.2 [1], which falls within the optimal range defined by key pharmaceutical guidelines (e.g., Lipinski's Rule of Five). The simple dihydroquinoline core also has zero hydrogen bond donors and only 2 rotatable bonds, suggesting a favorable degree of rigidity for oral bioavailability [1].

Lead-likeness Drug Design Physicochemical Properties

Enables Diversification into Covalent Probe and PROTAC Applications

The electrophilic acryloyl moiety in the target compound makes it uniquely suited for applications beyond simple reversible binding, unlike common methoxy-substituted tetrahydroquinolines . Structural analogs like 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one are established cysteine-reactive fragments used in chemoproteomics to target 'undruggable' proteins . In contrast, 1179846-35-5 offers an alternative acrylamide warhead with enhanced stability and different reactivity profile compared to chloro-ethanone analogs, allowing for the exploration of a distinct covalent chemical space. This functional handle also enables its direct incorporation into heterobifunctional PROTAC molecules, a feature absent in 8-methoxy-tetrahydroquinoline without the N-acryloyl group.

Covalent Inhibitor Chemoproteomics PROTAC Fragment-based Drug Discovery

Optimal Application Scenarios for 1179846-35-5 Based on Differentiated Evidence


Synthesis and Optimization of GPR40 Agonists for Type 2 Diabetes

1179846-35-5 is the essential starting material for medicinal chemistry teams developing proprietary analogs around the LY2922470 clinical candidate [1]. Its specific 8-methoxy dihydroquinoline geometry is required to maintain the spatial orientation necessary for high-affinity GPR40 binding, a detail confirmed in preclinical pharmacological studies where this scaffold achieved an EC50 of 0.02 μM [1]. The scaffold's favorable LogP of 2.2 and low molecular weight provide a wide optimization corridor for improving oral bioavailability and metabolic stability without veering off the successful SAR path established by Eli Lilly [1].

Development of Novel Covalent Probes for Chemoproteomics

The stable acrylamide electrophile built into 1179846-35-5 makes it a direct starting point for creating activity-based protein profiling (ABPP) probes . Unlike its more reactive chloroacetyl counterparts, this compound's warhead is expected to exhibit greater selectivity for specific cysteine residues, reducing background labeling. It can be directly employed in fragment-based covalent ligand discovery campaigns or elaborated with a linker and an E3 ligase ligand to generate PROTAC molecules targeting neosubstrates for ubiquitination and degradation .

Scaffold for Studying DHFR Enzyme Inhibition Using Quinoline Derivatives

The compound serves as a key intermediate for exploring dihydrofolate reductase (DHFR) inhibitors. Computational docking studies on analogous 1-aryl-(3-substitutedquinolyl)prop-2-en-1-ones have revealed binding free energies (ΔG) as favorable as -11.70 kcal/mol, with the C8-methoxy group forming a critical hydrogen bond with Arg52 in the DHFR active site [2]. Synthesizing analogs from the core scaffold of 1179846-35-5 enables rational design of competitive DHFR inhibitors with validated binding modes, a target relevant for anticancer and antimicrobial drug discovery [2].

Quote Request

Request a Quote for 1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.